

# Application Notes and Protocols for Mounting BX048 Magnets in a Vacuum Chamber

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BX048

Cat. No.: B3268316

[Get Quote](#)

## Introduction

This document provides detailed guidelines and protocols for selecting and implementing mounting solutions for **BX048** grade N42 neodymium (NdFeB) magnets within a vacuum chamber. The choice of mounting method is critical to maintain vacuum integrity, minimize contamination, and ensure the stable and reliable performance of the magnetic assembly. These notes are intended for researchers, scientists, and drug development professionals working with vacuum systems.

The **BX048** magnet is a high-strength rare-earth magnet with specific thermal and physical properties that must be considered during integration.<sup>[1][2][3][4]</sup> This document outlines two primary mounting strategies: adhesive bonding with vacuum-compatible epoxies and mechanical fastening using custom-designed holders and low-outgassing components.

## BX048 Magnet Specifications

A thorough understanding of the **BX048** magnet's properties is essential for designing a robust mounting solution.

Property	Value	Reference
Material Grade	N42 Neodymium (NdFeB)	[1][2]
Dimensions	1" x 1/4" x 1/2" (25.4 x 6.35 x 12.7 mm)	[2][4]
Plating/Coating	Nickel-Copper-Nickel (Ni-Cu-Ni)	[2][3]
Pull Force (approx.)	18.71 lbs (8.49 kg)	[1][4]
Surface Field (approx.)	4876 Gauss	[2]
Max. Operating Temp.	176°F (80°C)	[2][5]
Curie Temperature	310°C - 400°C	[5][6]

Note: Exceeding the maximum operating temperature can lead to irreversible demagnetization. [6][7]

## Mounting Options: A Comparative Overview

The selection of a mounting strategy depends on factors such as the required positioning accuracy, thermal load, vacuum level, and the potential for future adjustments.

Mounting Method	Advantages	Disadvantages	Best Suited For
Adhesive Bonding	- Uniform stress distribution- Good for complex geometries- Electrically insulating	- Potential for outgassing- Permanent or difficult to rework- Limited temperature range	- Permanent installations- Applications where mechanical fasteners are not feasible
Mechanical Fastening	- Low outgassing- Easily adjustable and removable- Higher temperature capability	- Potential for stress concentration- Requires more complex design- Risk of trapped gas volumes	- Ultra-high vacuum (UHV) systems- Applications requiring adjustments- Bakeable systems

## Adhesive Bonding

For applications where adhesive bonding is the preferred method, it is imperative to use a low-outgassing epoxy that meets NASA's ASTM E595 standard.<sup>[8][9]</sup> This standard quantifies the Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM) of a material under vacuum.<sup>[8]</sup> For space and vacuum applications, a TML of <1% and a CVCM of <0.1% are generally required.<sup>[8][9]</sup>

## Recommended Low-Outgassing Adhesives

Adhesive	Type	Cure Schedule	Service Temp. Range	TML (%)	CVCM (%)	Key Features
Torr Seal® (Loctite® Hysol® 1C)	Two-part Epoxy	24 hrs @ 25°C or 2 hrs @ 60°C	-45°C to 120°C	0.63	0.01	Low vapor pressure, bonds to a wide variety of materials. [10][11][12]
Master Bond EP3HT-LO	One-part Epoxy	5-10 min @ 150°C	-51°C to 204°C	Passes ASTM E595	Passes ASTM E595	Fast curing, high strength.[1]
Master Bond Supreme 11AOHTLP	Two-part Epoxy	2-3 days @ RT, or 2- 3 hrs @ 93°C	-80°C to 204°C	Passes ASTM E595	Passes ASTM E595	Thermally conductive, electrically insulating. [2]
Araldite® Epoxies	Two-part Epoxy	Varies	Up to 120°C (bakeable)	Not specified	Not specified	Can be used in vacuum, but outgassing properties should be verified. [13][14]

## Protocol for Adhesive Bonding

- Surface Preparation:
  - Thoroughly clean the magnet's surface and the mounting surface with a lint-free wipe and a vacuum-compatible solvent (e.g., isopropyl alcohol, acetone).

- For improved adhesion, lightly abrade the bonding surfaces with a fine-grit abrasive paper and then re-clean.
- Ensure all surfaces are completely dry before applying the adhesive.
- Adhesive Preparation and Application:
  - For two-part epoxies, accurately measure and thoroughly mix the resin and hardener according to the manufacturer's instructions.
  - Apply a thin, uniform layer of the mixed epoxy to one of the bonding surfaces. Avoid entrapping air bubbles.
- Assembly and Curing:
  - Join the magnet to the mounting surface with gentle pressure to ensure good contact and a thin bond line.
  - Secure the assembly in place with clamps or fixtures during the curing process.
  - Follow the recommended cure schedule for the specific adhesive. A post-cure at an elevated temperature can improve the crosslink density and further reduce outgassing.[\[15\]](#)
- Vacuum Bakeout:
  - After the initial cure, a vacuum bakeout of the entire assembly is highly recommended to remove any residual volatile compounds. A typical bakeout is performed at a temperature below the magnet's maximum operating temperature and the adhesive's service temperature limit.

## Mechanical Fastening

Mechanical mounting is the preferred method for UHV applications as it minimizes the introduction of materials that can outgas.[\[16\]](#) This approach involves designing a holder or bracket to secure the magnet.

## Materials for Mechanical Mounts

The materials used for holders and fasteners must be vacuum-compatible.

Material	Max. Service Temp.	Outgassing Characteristics	Key Features
304L / 316L Stainless Steel	~900°C	Very low	Excellent for UHV, non-magnetic (in annealed state).
PEEK (Polyetheretherketone)	~177°C	Low (TML: 0.31%, CVCM: 0.00%)	Good mechanical strength, machinable. <a href="#">[17]</a>
Vespel® (Polyimide)	~260°C	Low (TML: 1.09%, CVCM: 0.00%)	Excellent thermal and mechanical properties, machinable. <a href="#">[17]</a>
Macor® (Machinable Glass-Ceramic)	~1000°C	Very low	Excellent electrical insulator, easily machined.
Kapton® (Polyimide Film)	~400°C	Low	Often used for insulation; outgassing is thickness-dependent. <a href="#">[17]</a> <a href="#">[18]</a>

## Fasteners

- Screws: Use vented screws made of 316 stainless steel to prevent trapped gas in blind-tapped holes. [\[7\]](#)[\[19\]](#)
- Clamps: Custom-designed clamps made from the materials listed above can be used to secure the magnet.
- Non-magnetic materials: For applications sensitive to magnetic interference, fasteners made from materials like titanium or certain stainless steel alloys should be considered.

## Protocol for Mechanical Mounting

- **Holder Design:**
  - Design a holder that securely cradles the magnet without applying excessive point stress, which could damage the brittle magnet material.
  - Ensure the design allows for thermal expansion and contraction without stressing the magnet.
  - Incorporate features for fastening the holder to the chamber interior.
- **Fabrication and Cleaning:**
  - Fabricate the holder from a vacuum-compatible material.
  - Thoroughly clean all components (holder, screws, magnet) following standard UHV cleaning procedures. This typically involves an ultrasonic bath in a series of solvents.
- **Assembly:**
  - Assemble the magnet into the holder using clean, lint-free gloves in a clean environment.
  - Use non-magnetic tools if necessary to avoid magnetizing the surrounding components.
  - Secure the assembly inside the vacuum chamber using the appropriate fasteners.
- **Vacuum Bakeout:**
  - A system bakeout is recommended to achieve UHV conditions and desorb water vapor and other adsorbed gases from all surfaces.

## Experimental Protocols for Verification

### Protocol for Verifying Vacuum Compatibility

- **Component Preparation:** Prepare the mounted magnet assembly according to the chosen mounting protocol (adhesive or mechanical).
- **Initial Pump-down:** Install the assembly in the vacuum chamber and pump down to the desired base pressure.

- Residual Gas Analysis (RGA):
  - Perform an RGA scan to obtain a baseline mass spectrum of the empty chamber.
  - After installing the mounted magnet, perform another RGA scan.
  - Compare the two scans. An increase in hydrocarbon peaks or water vapor may indicate outgassing from the mounting materials.
- Bakeout and Post-Bakeout RGA:
  - Perform a system bakeout at a temperature compatible with all components.
  - After cooling down, perform a final RGA scan. The pressure and partial pressures of contaminants should be significantly reduced.

## Protocol for In-Situ Magnetic Field Measurement

- Sensor Selection: Choose a vacuum-compatible magnetic field sensor, such as a Hall probe, that can operate in the expected temperature and pressure range.
- Calibration: Calibrate the sensor outside the vacuum chamber using a reference magnet.<sup>[6]</sup>
- Installation: Mount the sensor on a movable stage inside the vacuum chamber to allow for mapping of the magnetic field at various positions relative to the **BX048** magnet.
- Measurement:
  - After achieving the desired vacuum level, power on the sensor and the positioning stage.
  - Move the sensor to the desired measurement points and record the magnetic field strength.
  - This can be repeated at different temperatures to assess the thermal stability of the magnet's field.

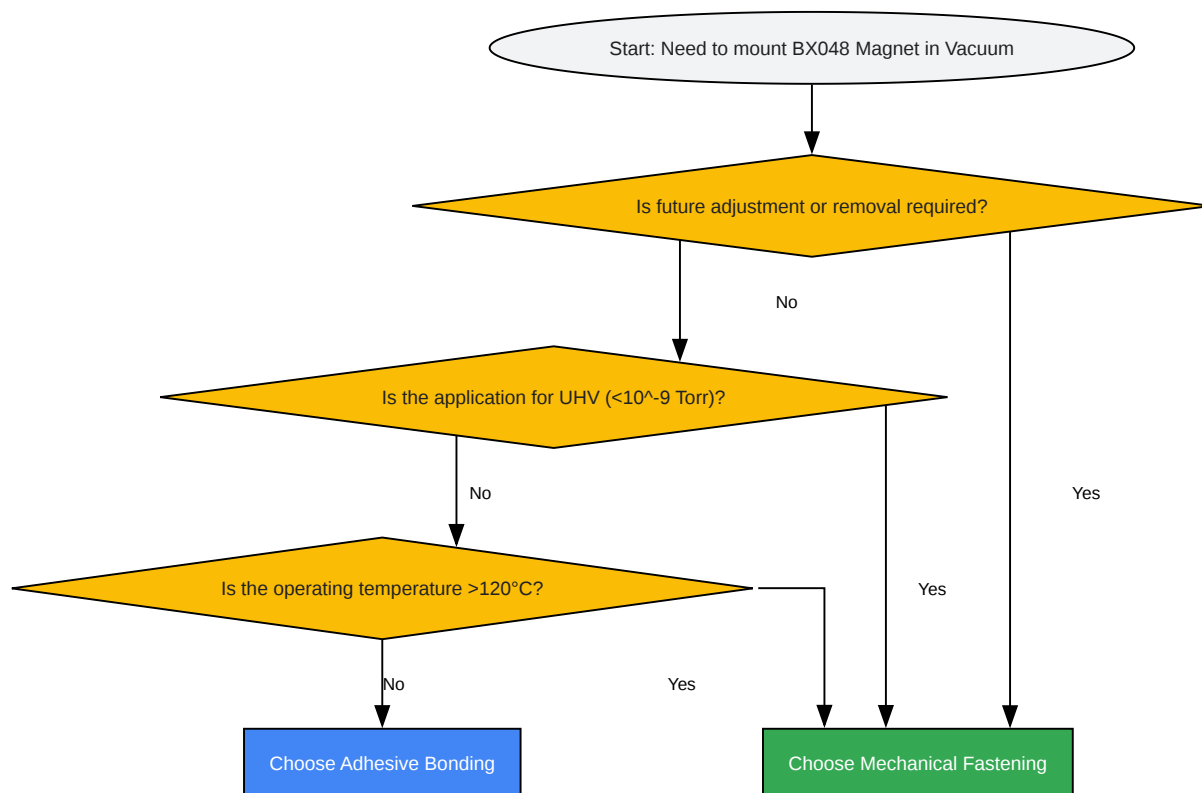
## Protocol for Thermal Cycling Test



- **Test Setup:** Install the mounted magnet assembly in a thermal vacuum chamber.<sup>[3]</sup> Attach thermocouples to the magnet and mounting fixture to monitor temperatures.
- **Cycle Definition:** Define the temperature range, ramp rates, and dwell times for the thermal cycles based on the expected operational environment.<sup>[20]</sup> A typical range for testing might be from a low temperature (e.g., -40°C) to just below the magnet's maximum operating temperature (e.g., +75°C).
- **Cycling:** Subject the assembly to a specified number of thermal cycles under vacuum.<sup>[3]</sup>
- **Inspection:** After the test, visually inspect the mounting for any signs of degradation, such as cracks in the adhesive or loosening of mechanical fasteners.
- **Functional Test:** Re-measure the magnetic field to ensure no significant degradation in performance has occurred.

## Visualizations

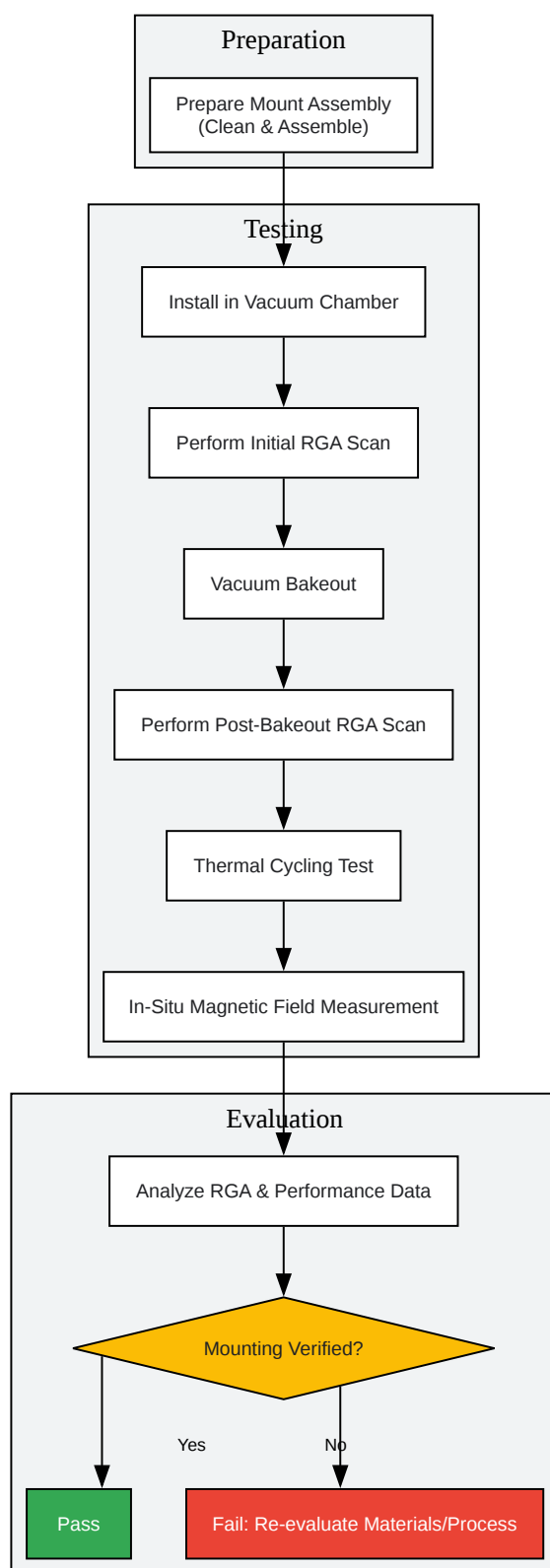
### Decision Pathway for Mounting Option Selection



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a mounting method.

## Experimental Workflow for Mount Verification



[Click to download full resolution via product page](#)

Caption: Workflow for vacuum mount verification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. azom.com [azom.com]
- 2. azom.com [azom.com]
- 3. s3vi.ndc.nasa.gov [s3vi.ndc.nasa.gov]
- 4. azooptics.com [azooptics.com]
- 5. beamide.com [beamide.com]
- 6. journals.pan.pl [journals.pan.pl]
- 7. dextermag.com [dextermag.com]
- 8. padhesive.com [padhesive.com]
- 9. konarksilicones.com [konarksilicones.com]
- 10. static6.arrow.com [static6.arrow.com]
- 11. Loctite Hysol 1C Torr Seal high vacuum epoxy resin sealant [microtonano.com]
- 12. Kurt J. Lesker Company | Torr Seal® Low Vapor Pressure Epoxy | Enabling Technology for a Better World [lesker.com]
- 13. researchgate.net [researchgate.net]
- 14. araldite.in [araldite.in]
- 15. azom.com [azom.com]
- 16. mceproducts.com [mceproducts.com]
- 17. Plastics in Vacuum Applications - Meyer Tool & Mfg. [mtm-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. Vacuum-Compatible Screws [thorlabs.com]
- 20. How to Perform a Thermal Cycling Test? - Xi'an LIB Environmental Simulation Industry [libtest.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Mounting BX048 Magnets in a Vacuum Chamber]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3268316#mounting-options-for-bx048-magnets-in-a-vacuum-chamber]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)